molecular formula C10H10N2O2 B12278568 2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid

2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid

Cat. No.: B12278568
M. Wt: 190.20 g/mol
InChI Key: WOGQQAXXPVPQMZ-UHFFFAOYSA-N
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Description

2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including cancer therapy and antiviral research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core . The reaction conditions often include the use of a base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce production costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to the suppression of cancer cell proliferation and migration . The pathways involved include the RAS-MEK-ERK and PI3K-Akt signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit FGFRs with high potency makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid

InChI

InChI=1S/C10H10N2O2/c1-6-2-3-8-7(4-9(13)14)5-11-10(8)12-6/h2-3,5H,4H2,1H3,(H,11,12)(H,13,14)

InChI Key

WOGQQAXXPVPQMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CN2)CC(=O)O

Origin of Product

United States

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